molecular formula C12H17NS B2693770 4-(4-Methylbenzyl)thiomorpholine CAS No. 414892-61-8

4-(4-Methylbenzyl)thiomorpholine

Cat. No.: B2693770
CAS No.: 414892-61-8
M. Wt: 207.34
InChI Key: JPOACEZEVCRRPB-UHFFFAOYSA-N
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Description

4-(4-Methylbenzyl)thiomorpholine is an organic compound with the molecular formula C12H17NS It is a thiomorpholine derivative where the thiomorpholine ring is substituted with a 4-methylbenzyl group

Preparation Methods

The synthesis of 4-(4-Methylbenzyl)thiomorpholine typically involves the reaction of thiomorpholine with 4-methylbenzyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

4-(4-Methylbenzyl)thiomorpholine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield the corresponding thiol or sulfide derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the thiomorpholine ring or the benzyl group, depending on the reagents and conditions used.

Scientific Research Applications

4-(4-Methylbenzyl)thiomorpholine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(4-Methylbenzyl)thiomorpholine depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity .

Comparison with Similar Compounds

4-(4-Methylbenzyl)thiomorpholine can be compared with other thiomorpholine derivatives and benzyl-substituted compounds. Similar compounds include:

    Thiomorpholine: The parent compound without the benzyl substitution.

    4-Benzylthiomorpholine: A similar compound with a benzyl group instead of a 4-methylbenzyl group.

    4-(4-Chlorobenzyl)thiomorpholine: A derivative with a 4-chlorobenzyl group instead of a 4-methylbenzyl group.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity .

Properties

IUPAC Name

4-[(4-methylphenyl)methyl]thiomorpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NS/c1-11-2-4-12(5-3-11)10-13-6-8-14-9-7-13/h2-5H,6-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPOACEZEVCRRPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2CCSCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401322223
Record name 4-[(4-methylphenyl)methyl]thiomorpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401322223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

7.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47198846
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

414892-61-8
Record name 4-[(4-methylphenyl)methyl]thiomorpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401322223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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